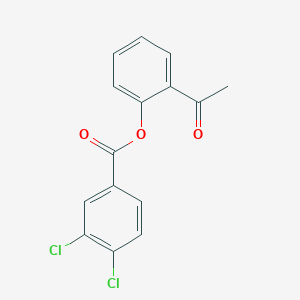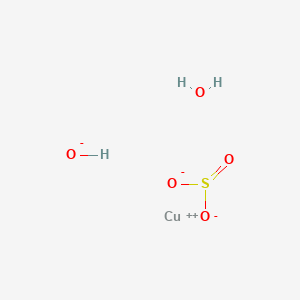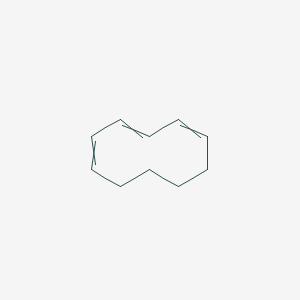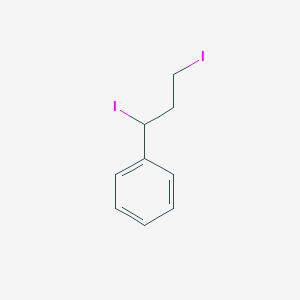![molecular formula C10H12F3O4- B14301243 2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate CAS No. 114024-23-6](/img/structure/B14301243.png)
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a carboxylate group and a trifluoroethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate esters. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1-carboxylic acid or cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for its target, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Tembotrione: An aromatic ketone with a similar trifluoroethoxy group, used as a herbicide.
2-[(2,2,2-Trifluoroethoxy)carbonyl]aminoacetic acid: A compound with similar functional groups, used in proteomics research.
Uniqueness
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring and a trifluoroethoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
114024-23-6 |
|---|---|
Fórmula molecular |
C10H12F3O4- |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxycarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O4/c11-10(12,13)5-17-9(16)7-4-2-1-3-6(7)8(14)15/h6-7H,1-5H2,(H,14,15)/p-1 |
Clave InChI |
JWLRSTOXMMAOOH-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C(C1)C(=O)[O-])C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)






![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)




